molecular formula C8H10N4O2 B13995568 5,6-Dimethylpyrazine-2,3-dicarboxamide CAS No. 80356-88-3

5,6-Dimethylpyrazine-2,3-dicarboxamide

Cat. No.: B13995568
CAS No.: 80356-88-3
M. Wt: 194.19 g/mol
InChI Key: DJSILGJMLRLGMU-UHFFFAOYSA-N
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Description

5,6-Dimethylpyrazine-2,3-dicarboxamide is a chemical compound belonging to the pyrazine family, characterized by a six-membered aromatic ring with two nitrogen atoms at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylpyrazine-2,3-dicarboxamide typically involves the reaction of 5,6-dimethylpyrazine-2,3-dicarboxylic acid with ammonia or amines under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethylpyrazine-2,3-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5,6-Dimethylpyrazine-2,3-dicarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

5,6-Dimethylpyrazine-2,3-dicarboxamide (DMDA) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of DMDA, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H10N4O2. Its structure consists of a pyrazine ring with two methyl groups and two carboxamide groups attached at the 2 and 3 positions. This unique arrangement contributes to its biological activity.

PropertyValue
Molecular FormulaC8H10N4O2
Molecular Weight182.19 g/mol
Melting PointNot specified
Solubility in WaterSoluble

Antimicrobial Properties

Research indicates that DMDA exhibits significant antimicrobial activity against various pathogens. In particular, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study conducted by Haidar et al. evaluated the antimicrobial effects of DMDA against Escherichia coli and Staphylococcus aureus. The results demonstrated a dose-dependent reduction in bacterial viability:

  • E. coli :
    • 0.5% concentration reduced colony-forming units (CFU) by 70%.
    • 1% concentration achieved a complete inhibition of growth.
  • S. aureus :
    • Similar trends were observed with significant reductions in CFU at concentrations starting from 0.3% .

The mechanism by which DMDA exerts its antimicrobial effects involves the disruption of bacterial cell membranes and interference with metabolic pathways. The presence of the carboxamide groups enhances its ability to form hydrogen bonds with bacterial proteins, leading to altered cellular functions.

Antioxidative and Anti-inflammatory Effects

In addition to its antimicrobial properties, DMDA has been reported to exhibit antioxidative effects. Research indicates that it can lower oxidative stress markers in cellular models, suggesting potential applications in inflammatory conditions .

Recent Studies on DMDA

  • Antimicrobial Activity : A comprehensive analysis of various pyrazines showed that DMDA demonstrated superior antibacterial properties compared to other derivatives like 2,5-dimethylpyrazine .
  • Toxicological Assessment : Safety assessments indicate that DMDA has a favorable toxicity profile, with no observed adverse effects at doses commonly used in research settings .
  • Potential Therapeutic Applications : Given its biological activities, DMDA is being explored for potential therapeutic applications in treating infections and inflammatory diseases .

Table 2: Summary of Biological Activities

Biological ActivityObservations
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidativeReduces oxidative stress markers
Anti-inflammatoryPotential applications in inflammatory conditions

Properties

CAS No.

80356-88-3

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

5,6-dimethylpyrazine-2,3-dicarboxamide

InChI

InChI=1S/C8H10N4O2/c1-3-4(2)12-6(8(10)14)5(11-3)7(9)13/h1-2H3,(H2,9,13)(H2,10,14)

InChI Key

DJSILGJMLRLGMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C(=O)N)C(=O)N)C

Origin of Product

United States

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